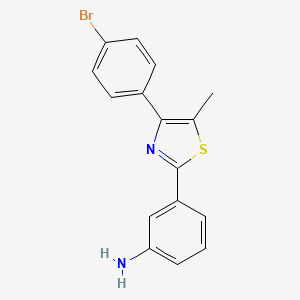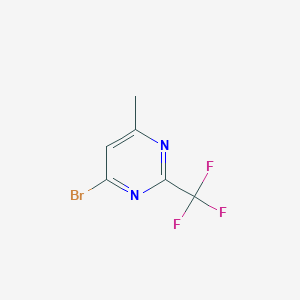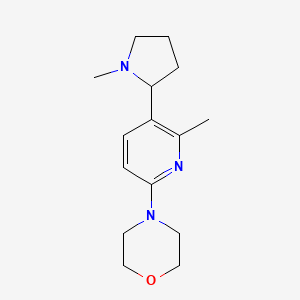![molecular formula C16H15ClO2 B11816119 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 4-chloro-phenyl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-benzaldehyde and 3,5-dimethoxybenzene.
Condensation Reaction: The 4-chloro-benzaldehyde undergoes a condensation reaction with 3,5-dimethoxybenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product through the formation of a carbon-carbon double bond (vinyl group) between the two aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used for nitration reactions.
Sulfonation: Sulfuric acid is used for sulfonation reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene can be compared with other similar compounds, such as:
- 1-[2-(4-Bromo-phenyl)-vinyl]-3,5-diMethoxy-benzene
- 1-[2-(4-Fluoro-phenyl)-vinyl]-3,5-diMethoxy-benzene
- 1-[2-(4-Methyl-phenyl)-vinyl]-3,5-diMethoxy-benzene
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, biological activity, and physical properties of the compounds, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C16H15ClO2 |
|---|---|
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3 |
Clé InChI |
VPHHOTWBLKKBBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)
![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)


![2-[2-[2-chloro-3-[4-(3H-indol-1-ium-3-yl)-3-(iodomethyl)-4-methylpent-1-enyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B11816076.png)

![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)


![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)

